Part 1: Physicochemical and Spectroscopic Properties
Part 1: Physicochemical and Spectroscopic Properties
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)
Introduction
This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-4-isothiazolin-3-one, a compound of significant interest to researchers, scientists, and professionals in drug development and industrial microbiology. While the topic requested was "5-Chloroisothiazol-3-ol," the vast body of scientific literature, chemical databases, and commercial products points overwhelmingly to 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS No. 26172-55-4) as the relevant and widely utilized substance. This latter compound, commonly known as CMI, MCI, or CMIT, is a potent synthetic biocide and preservative.
CMI is a member of the isothiazolinone class of heterocycles.[1] It is rarely used alone but is most famously the primary active ingredient in broad-spectrum commercial biocides like Kathon™, where it is typically combined in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (MI).[2][3] Its principal utility lies in its exceptional efficacy at very low concentrations against a wide range of microorganisms, including bacteria, fungi, and algae.[4][5] This has led to its widespread application as a preservative in cosmetics, paints, adhesives, metalworking fluids, and water treatment systems.[2][3]
The potent bioactivity of CMI, however, is coupled with significant safety considerations, including its classification as a skin sensitizer.[2][6] This dual nature necessitates a thorough understanding of its chemical properties, reactivity, and handling requirements. This document aims to deliver that understanding by synthesizing technical data with field-proven insights, grounded in authoritative references.
A precise understanding of a molecule's physical and spectral characteristics is fundamental to its application and analysis.
Chemical Structure and Identification
CMI is an organochlorine and organosulfur compound featuring a five-membered isothiazolinone heterocyclic ring.[6]
Caption: Chemical structure of 5-Chloro-2-methyl-4-isothiazolin-3-one.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-methyl-1,2-thiazol-3(2H)-one | [7] |
| CAS Number | 26172-55-4 | [8][9] |
| Molecular Formula | C₄H₄ClNOS | [1][8][9] |
| Molecular Weight | 149.60 g/mol | [1][2] |
| Synonyms | CMI, MCI, CMIT, Methylchloroisothiazolinone | [1][4][6] |
| Appearance | White to light yellow crystalline solid or liquid | [1][2][9][10] |
| Melting Point | 52-55 °C | [1][2][9] |
| Boiling Point | 200.2 °C | [9][11] |
| Density | 1.25 - 1.29 g/mL (for typical aqueous solutions) | [2][10] |
| Solubility | Miscible in water | [1][2][9] |
| Vapor Pressure | 0.018 mmHg at 25 °C | [2] |
| LogP (n-octanol/water) | 0.401 | [2][9] |
Spectroscopic Data
Characterization and quantification of CMI are routinely performed using standard analytical techniques.
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Mass Spectrometry (MS): Electron ionization (EI) is a common method for the analysis of CMI. The NIST Chemistry WebBook provides reference mass spectra for this compound, which is essential for identification in complex matrices.[8][12] The molecular ion peak would be expected at m/z 149 (for ³⁵Cl) and 151 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available and serves as a definitive tool for structural confirmation.[2] While experimental ¹H NMR spectra are less commonly published, predicted spectra are available and can aid in structural elucidation.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of CMI is characterized by key functional group absorptions. Expected prominent peaks would include a strong carbonyl (C=O) stretch from the ketone group, C=C stretching from the heterocyclic ring, and vibrations corresponding to the C-Cl and S-N bonds.
Part 2: Synthesis, Reactivity, and Mechanism of Action
The efficacy of CMI is a direct result of its unique chemical reactivity, which is engineered through its synthesis.
Synthesis Pathway
A prevalent industrial synthesis route involves the multi-point chlorination of N,N'-dimethyl-3,3'-dithiodipropionamide in a solvent like ethyl acetate.[14] The process is typically catalyzed and carefully temperature-controlled to achieve a high yield of the desired 3:1 CMI/MI mixture.[14]
Caption: Generalized workflow for the industrial synthesis of CMI.
Alternative synthetic routes may start from precursors such as 5-amino-3-methylisothiazole hydrochloride, which is chlorinated using agents like sulfuryl chloride.[15]
Chemical Reactivity and Stability
The isothiazolinone ring is the center of CMI's reactivity.
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pH Sensitivity: CMI exhibits greater stability in acidic conditions.[16] As the pH increases into alkaline territory, the rate of degradation accelerates significantly.[16] This is a critical factor in formulating products, as an alkaline environment can diminish its preservative efficacy over time.
-
Degradation Pathways: The degradation of CMI primarily involves the nucleophilic attack and subsequent opening of the isothiazolinone ring.[16] This can lead to the loss of the chlorine and sulfur atoms, ultimately breaking down into smaller organic acids like N-methylmalonamic acid.[16] The presence of nucleophiles, such as thiols or amines in a formulation, can facilitate this degradation.[16] Furthermore, studies have shown that CMI degradation is enhanced in the presence of iron but not other metals like copper.[17][18]
-
Photostability: CMI can undergo photolytic degradation, particularly at lower pH values.[16][19] The proposed pathways involve either the cleavage of the isothiazolone ring or a phototransposition reaction.[16]
Mechanism of Antimicrobial Action
The biocidal activity of CMI is a rapid, multi-step process targeting microbial cells. The key is the electrophilic nature of the sulfur atom in the isothiazolinone ring.
Caption: Mechanism of action for CMI as a biocide.
The process begins with the rapid diffusion of CMI through the cell membrane.[5] Inside the cell, the electron-deficient sulfur atom acts as a potent electrophile, readily reacting with cellular nucleophiles.[5] The primary targets are the thiol groups of cysteine residues found in essential enzymes.[1][4] This reaction leads to the irreversible inhibition of key metabolic pathways, such as respiration, ultimately causing cell death.[5] This multi-targeted action is a reason for its broad-spectrum efficacy and the low incidence of microbial resistance.
Part 3: Applications and Biological Activity
CMI is almost exclusively used for its potent biological activity as a microbial control agent.
Table 2: Key Applications of 5-Chloro-2-methyl-4-isothiazolin-3-one
| Application Area | Specific Use | Rationale | Source(s) |
| Personal Care Products | Preservative in rinse-off cosmetics (shampoos, body washes) | Prevents bacterial and fungal spoilage of water-based formulations. | [2][4][6] |
| Industrial Products | Preservative in paints, adhesives, polymer emulsions | Inhibits microbial growth that can cause discoloration, foul odors, and product degradation. | [2][3] |
| Water Treatment | Biocide in industrial cooling towers, pulp & paper mills | Controls the formation of slime (biofilm) on surfaces, which can impede heat transfer and cause corrosion. | [3][4] |
| Metalworking Fluids | Biocide to prevent microbial degradation of cutting oils | Maintains fluid integrity and prevents the growth of bacteria that can cause rancidity and pose a health risk to workers. | [2][4] |
| Diagnostic Use | Allergenic epicutaneous patch tests | Used as a standardized chemical allergen to diagnose allergic contact dermatitis (ACD). | [2][3][6] |
Toxicology and Sensitization
While highly effective, CMI is also recognized for its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It is a corrosive substance that can cause severe skin burns and eye damage at high concentrations.[11]
The most significant issue for its use in consumer products is its potential as a skin sensitizer.[2][4] CMI can elicit an allergic contact dermatitis (ACD) response in susceptible individuals, characterized by redness, itching, and flaky skin.[2][6] This has led to strict regulatory limits on its concentration in cosmetics, with much lower levels permitted in leave-on products (e.g., lotions) compared to rinse-off products.[1][2]
Part 4: Safety and Handling Protocols
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling CMI.
Hazard Identification (GHS Classification)
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation)[11]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[11]
-
Serious Eye Damage: Category 1[11]
-
Skin Sensitization: Category 1A (May cause an allergic skin reaction)[20][21]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[11]
Experimental Protocol: Safe Handling and PPE
This protocol outlines the essential steps for handling CMI solutions in a laboratory setting. This system is self-validating by minimizing exposure at every step.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Immediately remove and dispose of gloves if they become contaminated.[11][20]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[9][11]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Ensure contaminated work clothing is not allowed out of the workplace and is decontaminated before reuse.[11][20]
-
-
Handling and Dispensing:
-
Spill and Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention.[11][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][21]
-
Small Spills: Absorb the spill with inert material (e.g., sand, vermiculite), place it in a suitable container for disposal, and ventilate the area.[11]
-
-
Storage:
Conclusion
5-Chloro-2-methyl-4-isothiazolin-3-one is a molecule of profound industrial importance, defined by its highly effective, broad-spectrum antimicrobial properties. Its mechanism of action, involving a targeted attack on microbial thiol-containing enzymes, makes it an invaluable preservative and biocide across numerous sectors. However, its chemical reactivity also underpins its hazardous nature as a corrosive agent and a potent skin sensitizer. For the research and development professional, a deep, causal understanding of its properties—from pH stability and degradation pathways to its toxicological profile—is not merely academic but essential for its safe and effective application. Proper handling, adherence to regulatory concentration limits, and an awareness of its environmental impact are paramount in harnessing the benefits of this powerful chemical while mitigating its risks.
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Kim, H., et al. (2018). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 203, 349-357. [Link]
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